molecular formula C12H18N4 B7891828 (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B7891828
M. Wt: 218.30 g/mol
InChI Key: SRKNIEPTDPKYKJ-UHFFFAOYSA-N
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Description

The compound (2-methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a heterocyclic amine featuring a fused triazolo[4,3-a]pyridine core. This structure combines a triazole ring fused to a pyridine ring, with a 2-methylpropyl (isobutyl) group and an ethylamine side chain at the 3-position.

Molecular Formula: Deduced as C₁₁H₁₈N₄ (exact mass: 214.15 g/mol). The 2-methylpropyl group enhances lipophilicity, while the ethylamine linker may improve solubility and bioavailability compared to bulkier analogs .

Properties

IUPAC Name

2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-9(2)8-13-10(3)12-15-14-11-6-4-5-7-16(11)12/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNIEPTDPKYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C1=NN=C2N1C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the following steps:

    Formation of the Triazolopyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.

    Alkylation: The triazolopyridine intermediate is then alkylated using 2-methylpropyl halides under basic conditions to introduce the 2-methylpropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Reduced amines and alkyl derivatives.

    Substitution Products: Substituted triazolopyridine derivatives.

Scientific Research Applications

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • 3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Aniline (C₁₂H₁₄N₄): Key Difference: Replaces the ethylamine with an aniline group. ~2.2 for the target compound) . Synthesis: Similar to , using NaOH-catalyzed condensation but with aniline derivatives.
  • 1-Ethyl-3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}-1H-Pyrazol-4-Amine (C₁₀H₁₇N₃):

    • Key Difference : Incorporates a pyrazole ring instead of ethylamine.
    • Impact : Pyrazole’s planar structure may enhance π-π stacking with aromatic residues in enzyme active sites, improving binding affinity for kinase targets .

Substituent Chain Variations

  • 5-{[1,2,4]Triazolo[4,3-a]Pyridin-3-yl}Pentan-1-Amine (C₁₁H₁₆N₄): Key Difference: Linear pentylamine chain vs. branched 2-methylpropyl-ethylamine.
  • 1-[(1S,3R,4S)-3-Ethyl-4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)-Cyclopentyl]-2-Methyl-Propan-2-Ol (Patent Compound): Key Difference: Cyclopentyl-pyrrolo-triazolo-pyrazine core with a tertiary alcohol. Impact: Increased steric hindrance and hydrogen-bond donors (OH group) may enhance selectivity for G-protein-coupled receptors (GPCRs) but reduce oral bioavailability .

Functional Group Additions

  • [3-(Propan-2-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl Acetic Acid (C₁₀H₁₁N₅O₂S):

    • Key Difference : Thioacetic acid substituent on a triazolo-pyridazine core.
    • Impact : Sulfur atom introduces acidity (pKa ~3.5 for thiol), enabling salt formation for improved solubility, but may increase metabolic liability via sulfation .
  • 2-Isopropyl-5-(2,3-Difluorophenylsulfanylmethyl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-Ol (C₁₅H₁₅F₂N₅OS):

    • Key Difference : Fluorinated arylthioether and hydroxyl groups.
    • Impact : Fluorine enhances metabolic stability and membrane permeability; hydroxyl group adds polarity, balancing logP (~2.5) .

Pharmacological Implications

  • Target Compound: The 2-methylpropyl-ethylamine substituent optimizes lipophilicity (predicted logP ~2.2) for CNS penetration, while the triazolo-pyridine core may target adenosine or serotonin receptors .
  • Analog 3-{...}Aniline : Higher polarity limits BBB penetration but could favor peripheral targets (e.g., inflammatory kinases) .
  • Patent Cyclopentyl-Pyrrolo Derivative: Structural complexity suggests niche applications in oncology or immunology, albeit with higher synthetic costs .

Biological Activity

(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, combining a triazole and pyridine moiety. This paper explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H19_{19}ClN4_{4}
  • Molecular Weight : 254.76 g/mol
  • CAS Number : 1258640-82-2

The presence of both triazole and pyridine rings suggests potential interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds containing triazole and pyridine rings exhibit diverse pharmacological properties. The biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Potential : The structural components suggest possible interactions with cancer cell pathways.
  • Cytotoxic Effects : Initial studies indicate moderate cytotoxicity against certain human cancer cell lines.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazole derivatives often act as enzyme inhibitors in metabolic pathways.
  • Interaction with Nucleic Acids : The compound may bind to nucleic acids, influencing gene expression and cellular functions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
1-(2-Methylpropyl)-1H-pyrazolePyrazole ringAntimicrobial
3-(Triazolyl)pyridineTriazole and pyridine ringsAnticancer
5-(Pyridin-3-yl)-1H-tetrazoleTetrazole ringAntiviral

This table illustrates that while there are similarities in structure, the specific combination found in this compound may impart unique pharmacological properties.

Case Studies and Research Findings

Limited direct studies on this compound have been published; however, research on related compounds provides valuable insights:

  • Antimycobacterial Activity : A study on triazole derivatives indicated varying degrees of activity against Mycobacterium tuberculosis and other ESKAPE pathogens. The structural modifications significantly influenced their bioactivity profile .
  • Cytotoxicity Against Cancer Cells : Research on similar triazolo-pyridine compounds demonstrated moderate cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402 .

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